An In-depth Technical Guide to Methyl 4-methyl-6-(phenylthio)nicotinate: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to Methyl 4-methyl-6-(phenylthio)nicotinate: Synthesis, Characterization, and Potential Applications
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Methyl 4-methyl-6-(phenylthio)nicotinate, a substituted pyridine derivative of significant interest to researchers in synthetic and medicinal chemistry. The pyridine ring is a foundational scaffold in drug discovery, and its functionalization allows for the fine-tuning of molecular properties.[1] This document delineates the core chemical structure, predicted physicochemical properties, and a robust synthetic methodology for its preparation via nucleophilic aromatic substitution (SNAr). We further present a detailed guide to its structural characterization using modern spectroscopic techniques, including expected NMR, IR, and MS data. Finally, we explore its potential applications as a versatile chemical intermediate for the development of complex molecular architectures and novel therapeutic agents. This guide is intended to serve as a practical resource for scientists engaged in drug development and advanced organic synthesis.
Molecular Structure and Physicochemical Properties
Methyl 4-methyl-6-(phenylthio)nicotinate incorporates three key functionalities onto a pyridine core: a methyl ester at the 3-position, a methyl group at the 4-position, and a phenylthio group at the 6-position. The electron-withdrawing nature of the methyl ester group activates the pyridine ring, particularly at the 6-position, making it susceptible to nucleophilic substitution.[1] The addition of a phenylthio moiety is a common strategy in drug design to modulate lipophilicity and metabolic stability.[2]
2.1 Chemical Structure
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IUPAC Name: Methyl 4-methyl-6-(phenylthio)pyridine-3-carboxylate
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Molecular Formula: C₁₄H₁₃NO₂S
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Canonical SMILES: CC1=C(C(=O)OC)C=NC(=C1)SC2=CC=CC=C2
2.2 Physicochemical Properties
The following table summarizes the calculated and estimated physicochemical properties for Methyl 4-methyl-6-(phenylthio)nicotinate.
| Property | Value | Source |
| Molecular Weight | 259.33 g/mol | Calculated |
| Topological Polar Surface Area (TPSA) | 55.6 Ų | Calculated |
| LogP (Predicted) | 3.2 - 3.5 | Calculated |
| Hydrogen Bond Donors | 0 | Calculated |
| Hydrogen Bond Acceptors | 4 | Calculated |
| Rotatable Bonds | 3 | Calculated |
Synthesis and Mechanism
The most efficient and established pathway for synthesizing aryl-thio-nicotinates is the nucleophilic aromatic substitution (SNAr) reaction.[1] This strategy is particularly effective for pyridine rings bearing electron-withdrawing groups, which stabilize the intermediate Meisenheimer complex and facilitate the displacement of a leaving group.[1]
3.1 Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The synthesis involves the reaction of a suitable precursor, Methyl 6-chloro-4-methylnicotinate, with thiophenol. The reaction is conducted in the presence of a non-nucleophilic base, such as triethylamine (Et₃N). The primary role of the base is to deprotonate the thiophenol, forming the more nucleophilic thiophenolate anion.[1] This anion then attacks the electron-deficient carbon at the 6-position of the pyridine ring, displacing the chloride leaving group to yield the final product. The choice of a polar aprotic solvent, such as Cyrene™, can facilitate this type of reaction and often leads to high yields and short reaction times.[1]
3.2 Detailed Experimental Protocol
This protocol is adapted from established methods for analogous compounds.[1]
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Reagent Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add Methyl 6-chloro-4-methylnicotinate (1.0 eq).
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Solvent Addition: Add a suitable solvent, such as Cyrene™ or DMF (approx. 20 mL).
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Addition of Nucleophile and Base: Add thiophenol (1.1 eq) followed by the dropwise addition of triethylamine (1.2 eq) to the stirring solution at room temperature.
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Reaction: Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-60 °C) while monitoring its progress by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and saturated brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Isolation: Purify the resulting crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield Methyl 4-methyl-6-(phenylthio)nicotinate as a pure solid.
3.3 Synthetic Workflow Diagram
Caption: A standard workflow for compound characterization.
Applications in Research and Drug Discovery
5.1 Role as a Versatile Synthetic Intermediate
Pyridine derivatives are cornerstones of medicinal chemistry, appearing in numerous bioactive compounds. [1]Methyl 4-methyl-6-(phenylthio)nicotinate is a valuable building block for creating more complex molecular architectures. [1]The three distinct functional handles—the ester, the phenylthio group, and the pyridine nitrogen—can be selectively modified:
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Ester Hydrolysis/Amidation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to a wide range of amides, a common step in developing bioactive molecules. [3]* Thioether Oxidation: The sulfur atom can be oxidized to a sulfoxide or sulfone, which can alter the electronic properties and hydrogen bonding capacity of the molecule.
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Pyridine N-alkylation: The basic nitrogen of the pyridine ring can be protonated or alkylated to form pyridinium salts, modulating solubility and biological interactions. [2] 5.2 Potential Biological Relevance
While specific biological activities for this exact compound are not yet documented, the nicotinate scaffold is known for its role in various biological processes. Methyl nicotinate itself is used topically as a rubefacient due to its vasodilatory effects, which are thought to be mediated by the local release of prostaglandins. [4][5]Nicotinamide N-methyltransferase (NNMT) is an enzyme that catalyzes the methylation of nicotinamide and related pyridine compounds, playing a role in metabolism and cellular signaling. [6][7]Compounds based on the nicotinate scaffold are of significant interest for targeting a range of biological pathways, including those relevant to cardiovascular diseases. [2]The incorporation of the phenylthio group could further expand its potential by enabling interactions with different biological targets or by improving its pharmacokinetic profile.
Conclusion
Methyl 4-methyl-6-(phenylthio)nicotinate is a synthetically accessible and highly functionalized pyridine derivative. This guide has detailed its structure, predicted properties, and a reliable synthetic route via nucleophilic aromatic substitution. The provided protocols for synthesis and spectroscopic characterization offer a solid foundation for researchers to produce and validate this compound. Its structural features make it a promising intermediate for library synthesis and a valuable scaffold for the exploration of new chemical space in drug discovery programs. Further investigation into its biological activity is warranted based on the established importance of the nicotinate and phenylthio motifs in medicinal chemistry.
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